N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine
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Overview
Description
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine is a heterocyclic compound that features a pyrazole ring and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine-2-amine with 2-(1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Pyrazol-1-YL)phenyl)-picolinamide: Similar in structure but with a picolinamide moiety instead of chloropyrimidine.
2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: Features a pyridine ring instead of the pyrazole ring.
Uniqueness
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine is unique due to its combination of a pyrazole ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C9H10ClN5 |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H10ClN5/c10-8-2-4-11-9(14-8)12-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14) |
InChI Key |
CQYVILJVTPSOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCNC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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